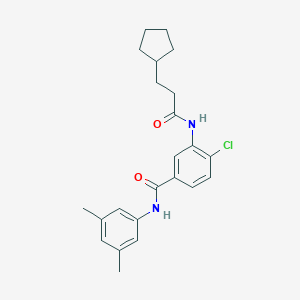![molecular formula C21H16Br2N2O2 B309414 2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309414.png)
2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BRD4 inhibitor and is used in various research applications.
Mécanisme D'action
The mechanism of action of 2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide involves the inhibition of BRD4. BRD4 is a protein that binds to chromatin and regulates gene expression. By inhibiting BRD4, this compound disrupts the expression of genes that are crucial for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces cell death. In vivo studies have shown that this compound reduces tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide in lab experiments is its specificity for BRD4. This compound selectively inhibits BRD4, which makes it an ideal tool for studying the role of BRD4 in cancer cell growth and proliferation. However, one of the limitations of using this compound is its low solubility, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of its pharmacological properties to improve its efficacy as a therapeutic agent. Additionally, there is a need for further research to understand the mechanism of action of this compound and its potential for use in combination with other cancer therapies.
Conclusion:
This compound is a unique compound that has significant potential for use in scientific research, particularly in the field of cancer research. Its specificity for BRD4 and its ability to inhibit cancer cell growth and proliferation make it an ideal tool for studying the role of BRD4 in cancer. Further research is needed to optimize its pharmacological properties and understand its mechanism of action fully.
Méthodes De Synthèse
The synthesis of 2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide involves a series of chemical reactions. The starting material for the synthesis is 3-aminobenzoic acid, which is converted to 3-(3-toluidinocarbonyl)benzoic acid. This compound is then reacted with 2,5-dibromoaniline to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide is widely used in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of BRD4, a protein that plays a crucial role in cancer cell growth and proliferation. By inhibiting BRD4, this compound has the potential to be used as a therapeutic agent for the treatment of various types of cancer.
Propriétés
Formule moléculaire |
C21H16Br2N2O2 |
|---|---|
Poids moléculaire |
488.2 g/mol |
Nom IUPAC |
2,5-dibromo-N-[3-[(3-methylphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H16Br2N2O2/c1-13-4-2-6-16(10-13)24-20(26)14-5-3-7-17(11-14)25-21(27)18-12-15(22)8-9-19(18)23/h2-12H,1H3,(H,24,26)(H,25,27) |
Clé InChI |
MCAPASWLOKANEW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Br |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309331.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![Ethyl 5-[(3,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309335.png)
![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B309341.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B309342.png)

![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309347.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309348.png)
![Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B309349.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309350.png)
![Propyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309351.png)
![Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309352.png)